Bet BD2-IN-1

BRD4 BET IC50

BET BD2-IN-1 (compound is a potent, selective inhibitor of the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT. It exhibits single-digit nanomolar potency against BRD4 BD2 (IC50 = 1.6 nM) and demonstrates 328-fold selectivity over BRD4 BD1 (IC50 = 524 nM).

Molecular Formula C30H30N4O2
Molecular Weight 478.6 g/mol
Cat. No. B12387577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBet BD2-IN-1
Molecular FormulaC30H30N4O2
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C4=CC=CC=C4C=C5C6=C(C=CC=C63)C(=O)N5C
InChIInChI=1S/C30H30N4O2/c1-32-15-13-23(14-16-32)31-29(35)22-9-5-7-20(17-22)19-34-25-11-4-3-8-21(25)18-27-28-24(30(36)33(27)2)10-6-12-26(28)34/h3-12,17-18,23H,13-16,19H2,1-2H3,(H,31,35)
InChIKeyGVCFSBGCJBRHFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BET BD2-IN-1: A Highly Potent and Selective BD2 Inhibitor for Inflammatory Disease Research


BET BD2-IN-1 (compound 45) is a potent, selective inhibitor of the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT. It exhibits single-digit nanomolar potency against BRD4 BD2 (IC50 = 1.6 nM) and demonstrates 328-fold selectivity over BRD4 BD1 (IC50 = 524 nM) [1]. The compound is characterized by its ability to suppress Th17 cell differentiation via inhibition of STAT3 and NF-κB activation, with demonstrated therapeutic efficacy in murine models of psoriasis and inflammatory bowel disease (IBD) [1].

Why Generic Substitution Among BD2 Inhibitors Fails: The Critical Differentiators for BET BD2-IN-1


BD2-selective inhibitors are not interchangeable due to substantial variations in their potency, selectivity profiles, and disease model efficacy. For example, while GSK046 (iBET-BD2) is >1000-fold selective for BD2 over BD1, its BRD4 BD2 potency is 49 nM, approximately 30-fold less potent than BET BD2-IN-1 [1][2]. ABBV-744, a clinical-stage BD2 inhibitor, shares similar selectivity (~326-fold) and potency (IC50 4-18 nM) but is primarily developed for oncology indications and lacks validated efficacy in inflammatory bowel disease models [3][4]. Thus, substitution with an in-class compound may result in suboptimal target engagement in Th17-driven inflammatory settings.

BET BD2-IN-1 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


BRD4 BD2 Inhibitory Potency: BET BD2-IN-1 vs. GSK046 and ABBV-744

BET BD2-IN-1 demonstrates single-digit nanomolar potency against BRD4 BD2 with an IC50 of 1.6 nM, as determined in a TR-FRET assay [1]. In contrast, the pan-BD2 inhibitor GSK046 exhibits a BRD4 BD2 IC50 of 49 nM [2], making BET BD2-IN-1 approximately 30-fold more potent. ABBV-744, a BD2-selective clinical candidate, shows a comparable BRD4 BD2 Ki of 1.6 nM [3][4], indicating that BET BD2-IN-1 achieves similar target engagement potency as a clinical-stage compound.

BRD4 BET IC50

Selectivity Profile: BD2 vs. BD1 Discrimination for BET BD2-IN-1

BET BD2-IN-1 exhibits 328-fold selectivity for BRD4 BD2 (IC50 = 1.6 nM) over BRD4 BD1 (IC50 = 524 nM) in a TR-FRET assay [1]. This selectivity ratio is comparable to that of ABBV-744, which shows a 326-fold selectivity based on Ki values (BRD4 BD2 Ki = 1.6 nM; BRD4 BD1 Ki = 521 nM) [2][3]. In contrast, GSK046 demonstrates >1000-fold selectivity (BRD4 BD2 IC50 = 49 nM; BRD4 BD1 IC50 = 70,550 nM) [4], indicating a different selectivity window.

BRD4 Selectivity BD1/BD2

Th17 Cell Differentiation: BET BD2-IN-1 Demonstrates Potent Inhibition

BET BD2-IN-1 at a concentration of 500 nM effectively blocks Th17 cell differentiation, as demonstrated in in vitro T cell polarization assays [1]. While GSK046 has been shown to inhibit Th17 cytokine production in B and T cell co-cultures at concentrations ranging from 0.1-10 µM [2], the 500 nM effective concentration for BET BD2-IN-1 is up to 20-fold lower. This suggests that BET BD2-IN-1 achieves functional cellular activity at lower concentrations than GSK046 in Th17-driven models.

Th17 Inflammation Autoimmunity

In Vivo Therapeutic Efficacy: BET BD2-IN-1 in Psoriasis and IBD Models

BET BD2-IN-1, when administered intravenously at 20 mg/kg once daily for seven consecutive days, significantly reduced p-STAT3 and p-NF-κB levels in skin tissue and ameliorated pathological alterations in an imiquimod-induced psoriasis mouse model [1]. The same regimen also significantly reduced Disease Activity Index (DAI) scores in a DSS-induced IBD mouse model [1]. In contrast, ABBV-744 has been primarily validated in oncology models (e.g., SKM-1 leukemia xenografts) and lacks published efficacy data in IBD or psoriasis models [2][3].

In Vivo Psoriasis IBD

Cellular Target Engagement: BET BD2-IN-1 Stabilizes BRD4 BD2 at Low Nanomolar Concentrations

At a concentration of 4 nM, BET BD2-IN-1 stabilizes BRD4 BD2 in intact cells, as measured by a cellular thermal shift assay (CETSA) [1]. This demonstrates high-affinity target engagement at concentrations near its biochemical IC50. While similar CETSA data for GSK046 and ABBV-744 exist in the literature, direct comparative values at equivalent low nanomolar concentrations are not reported in the same experimental context.

CETSA Target Engagement BRD4

Optimal Research and Industrial Application Scenarios for BET BD2-IN-1


Mechanistic Studies of BD2-Driven Inflammation in Psoriasis

Researchers investigating the role of BET BD2 in psoriatic inflammation can leverage BET BD2-IN-1 to dissect BD2-specific contributions to Th17 cell differentiation and cytokine production. The compound's validated efficacy in reducing p-STAT3 and p-NF-κB in an imiquimod-induced mouse model provides a direct translational bridge from in vitro to in vivo [1].

Inflammatory Bowel Disease (IBD) Target Validation

BET BD2-IN-1 is particularly suited for target validation studies in IBD, given its demonstrated ability to reduce Disease Activity Index (DAI) scores in a DSS-induced colitis model [1]. Its selectivity profile and cellular target engagement at low nanomolar concentrations enable precise interrogation of BD2 pharmacology in intestinal inflammation.

Comparison Studies with Clinical-Stage BD2 Inhibitors

For pharmaceutical and biotech organizations evaluating BD2 inhibitors for inflammatory indications, BET BD2-IN-1 serves as a critical benchmark compound. Its potency (1.6 nM) and selectivity (328-fold) are comparable to ABBV-744, yet it offers unique in vivo validation in psoriasis and IBD, enabling side-by-side comparisons in relevant disease models [1][2][3].

Th17 Cell Biology and Autoimmune Disease Modeling

The ability of BET BD2-IN-1 to inhibit Th17 differentiation at 500 nM makes it a valuable tool for studying Th17-mediated autoimmunity [1]. It can be used to explore the BD2-dependent transcriptional programs governing IL-17A and IL-22 expression, with potential applications in multiple sclerosis, rheumatoid arthritis, and other autoimmune disorders.

Technical Documentation Hub

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31 linked technical documents
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